molecular formula C13H12ClNO2 B3056027 3-[5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid CAS No. 683808-84-6

3-[5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No. B3056027
CAS RN: 683808-84-6
M. Wt: 249.69 g/mol
InChI Key: DCUHPFSWWKZTNU-UHFFFAOYSA-N
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Description

The compound “3-[5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid” is a chemical compound with a molecular weight of 249.7 . It is also known by its IUPAC name "3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid" .


Synthesis Analysis

The synthesis of this compound and its related compounds can be complex. A study has reported the use of a stability indicating RP-HPLC method for tracking the degradation and appearance of impurities of a similar compound . The synthesis of pyrazole and pyrazole-containing analogs, which are structurally similar to the compound , has been extensively studied .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. For instance, DFT calculations can provide theoretical insights into the structure . The InChI code for this compound is "1S/C13H12ClNO2/c14-11-5-3-10(4-6-11)12(9-13(16)17)15-7-1-2-8-15/h1-8,12H,9H2,(H,16,17)" .

Scientific Research Applications

Synthesis and Structural Characterization

The compound and its derivatives have been synthesized and structurally characterized through various techniques, demonstrating the importance of X-ray analysis in unambiguous structure determination. The compound's synthesis involves regiospecific reactions and highlights the complexity of identifying correct regioisomers solely through spectroscopic techniques (Kumarasinghe et al., 2009), (Kumarasinghe et al., 2009).

Analytical Method Development

Analytical methods have been developed and validated for the compound, emphasizing its stability under different pH conditions and the importance of detecting impurities in its formulation (Maslarska et al., 2022).

Biological Evaluation

The compound's derivatives have been evaluated for biological activities, such as inhibiting specific enzymes crucial in inflammation and asthma. These studies shed light on the compound's potential therapeutic applications and the importance of structural modifications for enhancing biological efficacy (Tomoo et al., 2014).

Quantum Chemical Analysis and Antimicrobial Activity

Quantum chemical methods have been employed to analyze the molecule's properties, including charge distribution, stability, and reactivity. Additionally, the compound's derivatives have shown promising antimicrobial activities, indicating their potential in developing new antimicrobial agents (Sivakumar et al., 2021).

Molecular Docking and Anticancer Activity

Molecular docking studies have been conducted to understand the compound's interaction with biological targets. Furthermore, some derivatives have exhibited significant anticancer activities against various cancer cell lines, highlighting the compound's potential in cancer treatment (Katariya et al., 2021).

properties

IUPAC Name

3-[5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c14-10-3-1-9(2-4-10)12-7-5-11(15-12)6-8-13(16)17/h1-5,7,15H,6,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUHPFSWWKZTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(N2)CCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351705
Record name 3-[5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

683808-84-6
Record name 3-[5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid
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